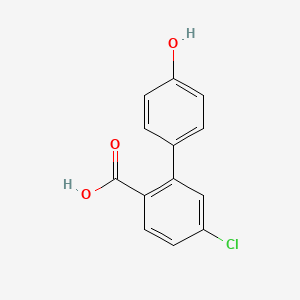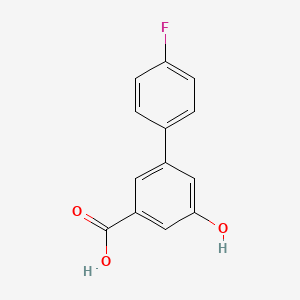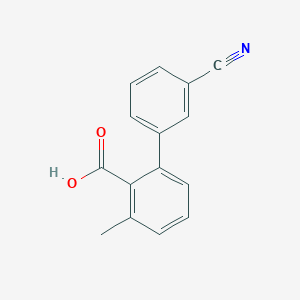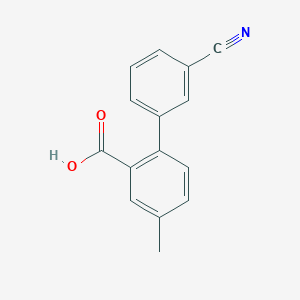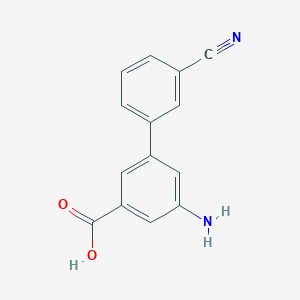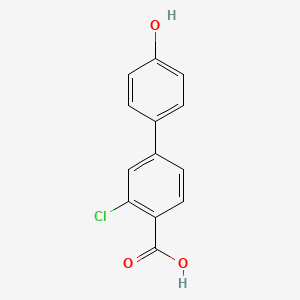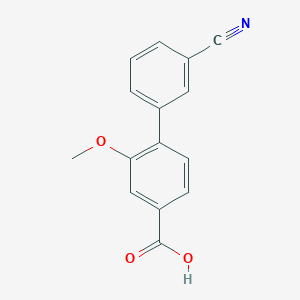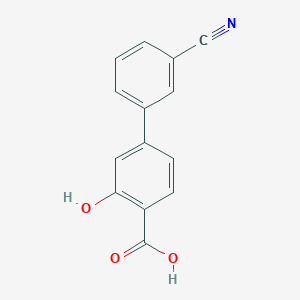
4-(3-Cyanophenyl)-2-hydroxybenzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Cyanophenyl)-2-hydroxybenzoic acid, or 4-CPBA, is a synthetic organic compound that is used in various scientific research applications. It is a white crystalline solid with a molecular formula of C13H8NO3 and a molecular weight of 232.20 g/mol. 4-CPBA is a derivative of benzoic acid, and it is a potent inhibitor of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory substances. 4-CPBA has been used in a variety of research applications, including the study of the molecular mechanisms of inflammation and the development of new therapeutic agents for the treatment of inflammation and other diseases.
科学研究应用
4-CPBA has been used in a variety of scientific research applications. It has been used to study the molecular mechanisms of inflammation, and to develop new therapeutic agents for the treatment of inflammation and other diseases. 4-CPBA has also been used to study the effects of 4-(3-Cyanophenyl)-2-hydroxybenzoic acid, 95% inhibitors on cell proliferation and apoptosis, and to investigate the role of 4-(3-Cyanophenyl)-2-hydroxybenzoic acid, 95% enzymes in pain pathways. In addition, 4-CPBA has been used in studies of the regulation of gene expression, the modulation of cell signaling pathways, and the development of new drug delivery systems.
作用机制
4-CPBA is a potent inhibitor of cyclooxygenase (4-(3-Cyanophenyl)-2-hydroxybenzoic acid, 95%) enzymes. It binds to the active site of the enzyme and blocks the production of inflammatory substances, such as prostaglandins and thromboxanes. By blocking the production of these substances, 4-CPBA can reduce inflammation and pain. Additionally, 4-CPBA has been shown to inhibit the activity of other enzymes involved in the production of inflammatory substances, such as lipoxygenase and cytochrome P450.
Biochemical and Physiological Effects
4-CPBA has been shown to have a variety of biochemical and physiological effects. In animal studies, 4-CPBA has been shown to reduce inflammation and pain. It has also been shown to reduce the production of inflammatory substances, such as prostaglandins and thromboxanes. In addition, 4-CPBA has been shown to inhibit the activity of other enzymes involved in the production of inflammatory substances, such as lipoxygenase and cytochrome P450.
实验室实验的优点和局限性
4-CPBA has several advantages for lab experiments. It is a potent inhibitor of cyclooxygenase enzymes, and it can be synthesized in a two-step reaction with a yield of greater than 95%. Additionally, it has been used in a variety of research applications, including the study of the molecular mechanisms of inflammation and the development of new therapeutic agents for the treatment of inflammation and other diseases.
However, 4-CPBA also has some limitations. It is not water-soluble and must be dissolved in organic solvents, such as dimethylsulfoxide or dimethylformamide, before use. Additionally, 4-CPBA can be toxic and should be handled with caution.
未来方向
There are several potential future directions for 4-CPBA research. These include the development of new therapeutic agents for the treatment of inflammation and other diseases, the study of the molecular mechanisms of inflammation, the investigation of the effects of 4-(3-Cyanophenyl)-2-hydroxybenzoic acid, 95% inhibitors on cell proliferation and apoptosis, and the development of new drug delivery systems. Additionally, further research is needed to determine the safety and efficacy of 4-CPBA in humans.
合成方法
4-CPBA can be synthesized from 3-cyanobenzoic acid and hydroxylamine hydrochloride in a two-step reaction. The first step involves the reaction of 3-cyanobenzoic acid with hydroxylamine hydrochloride to form the intermediate compound 4-(3-cyanophenyl)-2-hydroxylamine hydrochloride. This compound is then treated with dilute acid to form 4-CPBA. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the intermediate compound. The yield of the reaction is typically greater than 95%.
属性
IUPAC Name |
4-(3-cyanophenyl)-2-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3/c15-8-9-2-1-3-10(6-9)11-4-5-12(14(17)18)13(16)7-11/h1-7,16H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFLIDBMUZLMSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=C(C=C2)C(=O)O)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00688786 |
Source


|
| Record name | 3'-Cyano-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262005-46-8 |
Source


|
| Record name | 3'-Cyano-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


